[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid
[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid
Brand Name:
Vulcanchem
CAS No.:
1142205-09-1
VCID:
VC2297718
InChI:
InChI=1S/C18H17F3N2O3/c19-18(20,21)15-9-5-4-6-13(15)10-22-16(24)11-23(12-17(25)26)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,22,24)(H,25,26)
SMILES:
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C(F)(F)F)CC(=O)O
Molecular Formula:
C18H17F3N2O3
Molecular Weight:
366.3 g/mol
[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid
CAS No.: 1142205-09-1
Cat. No.: VC2297718
Molecular Formula: C18H17F3N2O3
Molecular Weight: 366.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142205-09-1 |
|---|---|
| Molecular Formula | C18H17F3N2O3 |
| Molecular Weight | 366.3 g/mol |
| IUPAC Name | 2-(N-[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid |
| Standard InChI | InChI=1S/C18H17F3N2O3/c19-18(20,21)15-9-5-4-6-13(15)10-22-16(24)11-23(12-17(25)26)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,22,24)(H,25,26) |
| Standard InChI Key | DBDMUPKKTKKBRO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C(F)(F)F)CC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C(F)(F)F)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator